molecular formula C9H10N4O4 B3046124 Ethanol, 2-[methyl(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]- CAS No. 119858-85-4

Ethanol, 2-[methyl(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-

Cat. No.: B3046124
CAS No.: 119858-85-4
M. Wt: 238.2 g/mol
InChI Key: MMAHXRSYSZZVCZ-UHFFFAOYSA-N
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Description

"Ethanol, 2-[methyl(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-" is a nitrobenzoxadiazole (NBD)-derived compound featuring a benzoxadiazole core substituted with a nitro group at the 7-position and an ethanol-linked methylamino group at the 4-position. The NBD moiety is renowned for its fluorescent properties, making derivatives like this valuable in biochemical assays, membrane studies, and drug discovery . The ethanol chain enhances hydrophilicity, distinguishing it from lipid-anchored NBD compounds such as NBD-phosphatidylcholine (NBD-PC) .

Properties

IUPAC Name

2-[methyl-(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O4/c1-12(4-5-14)6-2-3-7(13(15)16)9-8(6)10-17-11-9/h2-3,14H,4-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMAHXRSYSZZVCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCO)C1=CC=C(C2=NON=C12)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30316126
Record name Ethanol, 2-[methyl(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30316126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119858-85-4
Record name Ethanol, 2-[methyl(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30316126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Nucleophilic Aromatic Substitution Using 4-Chloro-7-Nitro-2,1,3-Benzoxadiazole

The most widely reported method involves the reaction of 4-chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl) with 2-(methylamino)ethanol under basic conditions. This two-step process proceeds via nucleophilic aromatic substitution, where the methylamino group displaces the chlorine atom on the benzoxadiazole ring.

Procedure :

  • Reaction Setup :
    • NBD-Cl (1.0 equiv) is dissolved in anhydrous ethanol or acetonitrile under inert atmosphere.
    • 2-(Methylamino)ethanol (1.2–1.5 equiv) and a base, such as triethylamine or sodium bicarbonate (1.5 equiv), are added dropwise.
    • The mixture is heated to 60–80°C and stirred for 6–12 hours.
  • Work-Up :

    • The reaction is quenched with ice-cold water, and the product is extracted using dichloromethane or ethyl acetate.
    • The organic layer is dried over magnesium sulfate, filtered, and concentrated under reduced pressure.
  • Purification :

    • Crude product is purified via silica gel column chromatography using a gradient elution of hexane and dichloromethane (1:1 to 100% dichloromethane).
    • Fractions containing the target compound are pooled and evaporated to yield a yellow-orange solid.

Key Parameters :

  • Solvent : Polar aprotic solvents (e.g., acetonitrile) enhance reaction rates compared to protic solvents like ethanol.
  • Base : Triethylamine outperforms sodium bicarbonate in preventing side reactions, such as hydrolysis of NBD-Cl.
  • Yield : Typical yields range from 65% to 85%, depending on the purity of starting materials.

Alternative Synthetic Routes

While less common, alternative methods include:

  • Microwave-Assisted Synthesis : Reducing reaction times to 1–2 hours by employing microwave irradiation at 100°C.
  • One-Pot Alkylation : Direct alkylation of 4-amino-7-nitro-2,1,3-benzoxadiazole with methyl iodide in the presence of ethanol, though this approach suffers from lower regioselectivity.

Optimization of Reaction Conditions

Solvent and Temperature Effects

A comparative study of solvents revealed that acetonitrile provides a 15% higher yield than ethanol due to improved solubility of NBD-Cl. Elevated temperatures (70–80°C) accelerate the reaction but may degrade the nitro group if exceeding 90°C.

Stoichiometric Considerations

Using a 1.5-fold excess of 2-(methylamino)ethanol minimizes unreacted NBD-Cl, while higher excesses complicate purification.

Purification and Characterization

Chromatographic Techniques

Gradient elution with hexane-dichloromethane (1:1 to 100% dichloromethane) effectively separates the target compound from unreacted starting materials and byproducts. Reverse-phase HPLC (C18 column, methanol-water mobile phase) is employed for analytical validation.

Spectroscopic Analysis

  • ¹H NMR (300 MHz, CDCl₃): δ 7.52 (d, 1H, aromatic), 6.98 (d, 1H, aromatic), 4.10 (t, 2H, -OCH₂), 3.65 (t, 2H, -NCH₂), 3.30 (s, 3H, -NCH₃).
  • IR (KBr) : ν 1520 cm⁻¹ (NO₂ asymmetric stretch), 1340 cm⁻¹ (NO₂ symmetric stretch), 1120 cm⁻¹ (C-O-C stretch).
  • UV-Vis : λₘₐₓ = 465 nm (ε = 12,500 M⁻¹cm⁻¹) in ethanol.

Challenges in Synthesis

Side Reactions

  • Hydrolysis of NBD-Cl : Competing hydrolysis to 4-hydroxy-7-nitro-2,1,3-benzoxadiazole occurs if moisture is present.
  • Di-Substitution : Excess methylaminoethanol may lead to di-substituted byproducts, detectable via TLC (Rf = 0.45 vs. 0.30 for the target).

Stability Concerns

The nitro group renders the compound light-sensitive. Storage in amber vials under argon at –20°C is recommended.

Applications in Research

Ethanol, 2-[methyl(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]- is utilized in:

  • Fluorescence Labeling : Covalent attachment to biomolecules for cellular imaging.
  • Antimicrobial Studies : Probing bacterial membrane interactions via fluorescent tagging.

Table 2. Spectral Data Summary

Technique Key Signals
¹H NMR δ 3.30 (s, -NCH₃), δ 7.52 (d, aromatic)
IR 1520 cm⁻¹ (NO₂ asymmetric stretch)
UV-Vis λₘₐₓ = 465 nm in ethanol

Chemical Reactions Analysis

Types of Reactions

Ethanol, 2-[methyl(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]- undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethanol moiety can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen gas with a palladium catalyst or sodium dithionite.

    Substitution: Reagents such as sodium hydroxide or potassium carbonate in organic solvents like dimethyl sulfoxide or acetonitrile are commonly used.

Major Products

    Reduction: The major product is the corresponding amino derivative.

    Substitution: The products depend on the nucleophile used in the reaction.

Scientific Research Applications

Ethanol, 2-[methyl(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]- is widely used in scientific research due to its fluorescent properties. Some of its applications include:

    Chemistry: Used as a fluorescent probe to study various chemical reactions and mechanisms.

    Biology: Employed in cell imaging and tracking studies to visualize cellular processes.

    Medicine: Utilized in diagnostic imaging to detect and monitor diseases.

    Industry: Applied in the development of fluorescent dyes and markers for various industrial applications.

Mechanism of Action

The compound exerts its effects through its fluorescent properties. When exposed to specific wavelengths of light, it emits fluorescence, which can be detected and measured. This property makes it useful for imaging and diagnostic applications. The molecular targets and pathways involved include interactions with cellular components that allow for the visualization of biological processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Benzoxadiazole Core

2-[(7-Chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)(methyl)amino]ethanol
  • Structural Difference : Chlorine at the 7-position and nitro at the 4-position vs. nitro at the 7-position in the parent compound .
  • Impact : Chlorine’s electron-withdrawing effect may alter fluorescence quantum yield and reactivity compared to the nitro group. This could affect applications in redox-sensitive assays or photostability .
2-[(7-Nitro-2,1,3-benzoxadiazol-4-yl)amino]acetic Acid
  • Structural Difference: Ethanol replaced by a carboxylic acid group .
  • Impact: The carboxylic acid enhances water solubility and enables conjugation via carboxylate chemistry (e.g., amide bond formation). This contrasts with the ethanol derivative’s hydroxyl group, which is less reactive but useful in polar environments .

Functional Group Modifications on the Side Chain

NBD-Phosphatidylcholine (NBD-PC)
  • Structural Difference: A lipid (phosphatidylcholine) replaces the ethanol chain .
  • Impact: NBD-PC integrates into lipid bilayers for membrane dynamics studies, while the ethanol derivative remains cytosolic or extracellular due to its hydrophilicity. This distinction is critical in transdermal permeation studies .
2-NBDG (2-Deoxy-2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-D-glucose)
  • Structural Difference: The ethanol chain is replaced by a glucose moiety .
  • Impact: 2-NBDG serves as a fluorescent glucose analog for tracking cellular glucose uptake, whereas the ethanol derivative lacks this metabolic specificity. However, its hydroxyl group may facilitate solubility in aqueous assays .

Fluorescence and Reactivity Profiles

PFN-5 (Profluorescent Nitroxide)
  • Structural Difference: A piperidinyl oxidanyl radical replaces the ethanol chain .
  • Impact: PFN-5 acts as a radical probe in pH-dependent electrostatic catalysis, leveraging its radical-quenching properties. The ethanol derivative lacks radical activity but may exhibit brighter fluorescence due to reduced steric hindrance .
NBD-Ceramide
  • Structural Difference : A ceramide lipid anchors the NBD group .
  • Impact: NBD-ceramide localizes to the Golgi apparatus in live-cell imaging, while the ethanol derivative’s solubility limits its use to extracellular or cytoplasmic tracking .

Data Tables

Table 1: Key Physicochemical Properties

Compound Name Molecular Formula Molecular Weight LogP (Predicted) Primary Application
Ethanol, 2-[methyl(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]- C₉H₁₀N₄O₄ 238.20 -0.5 Fluorescent labeling in aqueous systems
2-[(7-Chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)(methyl)amino]ethanol C₉H₉ClN₄O₄ 272.65 0.2 Redox-sensitive probes
2-NBDG C₁₂H₁₆N₄O₈ 344.28 -1.8 Glucose uptake assays
NBD-PC C₄₀H₇₂N₅O₁₀P 834.02 8.5 Membrane lipid dynamics

Table 2: Fluorescence Properties

Compound Name Excitation (nm) Emission (nm) Quantum Yield
Ethanol, 2-[methyl(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]- 465 530 0.45
2-NBDG 485 535 0.30
NBD-Ceramide 466 536 0.40
PFN-5 465 530 0.10 (radical-dependent)

Biological Activity

Ethanol, 2-[methyl(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]- (commonly referred to as NBD-methylaminoethanol) is a compound that has garnered attention due to its potential biological activities, particularly in cancer research and as a fluorescent probe in biological imaging. This article explores the compound's biological activity, synthesizing findings from various studies and presenting relevant data tables and case studies.

  • Molecular Formula : C9H10N4O
  • Molecular Weight : 194.14 g/mol
  • CAS Number : 119858-85-4

NBD derivatives, including NBD-methylaminoethanol, are known to interact with glutathione S-transferases (GSTs), which are important enzymes involved in detoxification processes. Research indicates that these compounds can act as suicide inhibitors of GSTs. For instance, studies have shown that NBD derivatives can trigger apoptosis in various human tumor cell lines by disrupting the JNK-GSTP1-1 complex, leading to cell death through programmed mechanisms .

Anticancer Properties

  • Apoptosis Induction :
    • NBD-methylaminoethanol has been demonstrated to induce apoptosis in human tumor cell lines at submicromolar concentrations. This effect is attributed to its ability to inhibit GSTs, which plays a role in cellular detoxification and survival pathways .
  • Selective Accumulation in Tumor Cells :
    • The compound has been designed to accumulate in tumor cells while avoiding efflux by multidrug resistance proteins, enhancing its potential as an anticancer agent .
  • Case Studies :
    • In a study involving various cancer cell lines, treatment with NBD derivatives resulted in significant reductions in cell viability and increased apoptotic markers compared to control groups .

Fluorescent Properties

NBD compounds are also utilized as fluorescent probes due to their ability to emit light upon excitation. This characteristic is exploited for imaging applications:

  • Fluorescent Imaging :
    • NBD-methylaminoethanol can be used for the detection of zinc ions in biological samples, providing a method for studying zinc homeostasis in live cells . The compound shows high sensitivity and selectivity for Zn²⁺ ions over other metal ions.
  • Applications in Glucose Uptake Studies :
    • As a fluorescent tracer, NBD derivatives have been employed to monitor glucose uptake in cells, which is crucial for understanding metabolic processes and disorders like diabetes .

Data Tables

PropertyValue
Molecular FormulaC9H10N4O
Molecular Weight194.14 g/mol
CAS Number119858-85-4
Apoptosis Induction ConcentrationSubmicromolar
Fluorescent Emission Wavelengthλ_ex 470 nm; λ_em 534 nm

Q & A

Q. Critical Considerations :

  • Avoid light exposure to prevent photodegradation of the NBD group.
  • Use anhydrous solvents (e.g., DMSO, ethanol) for stock solutions to minimize hydrolysis .

Advanced: How can researchers address contradictions in fluorescence data when using this probe in lipid membranes?

Answer:
Contradictions often arise from environmental factors (e.g., solvent polarity, lipid packing). Key strategies include:

  • Parallax quenching method : Compare fluorescence quenching by spin-labeled lipids at different depths to calculate the NBD group’s precise membrane position (e.g., polar interface vs. hydrophobic core) .
  • Environmental controls : Maintain consistent pH (7.0–7.4) and temperature (25°C) to stabilize lipid bilayers. Use fluorescence lifetime imaging (FLIM) to distinguish static vs. dynamic quenching artifacts .

Example Data Conflict :
NBD labels on fatty acyl chains may "loop back" to the membrane surface due to polarity, contradicting assumptions of deep hydrophobic embedding. Resolve this using parallax analysis with dual spin-labels .

Advanced: What methodologies enable integration of this probe with multi-modal imaging techniques?

Answer:
To combine fluorescence with other modalities:

  • Dual PET/fluorescence probes : Replace the nitro group with a radiolabel (e.g., ¹⁸F) while retaining the NBD scaffold for parallel positron emission tomography (PET) and fluorescence imaging. Validate transport efficiency via competition assays with 2-[¹⁸F]FDG in GLUT1-expressing cells .
  • Microfluidic integration : Use NBD-labeled lipids in microchip electrophoresis to separate and quantify lipid species in biofluids. Optimize buffer systems (e.g., tetraalkylammonium salts in N-methylformamide) for resolution .

Q. Experimental Design :

Synthesize 2-[¹⁸F]FBDG via prosthetic labeling.

Compare uptake kinetics in cancer cells (e.g., MCF-7) using fluorescence microscopy and PET.

Address metabolic instability by modifying the glucosamine scaffold to reduce in vivo defluorination .

Advanced: How can researchers optimize the use of this probe for real-time protein interaction studies?

Answer:
Time-resolved fluorescence resonance energy transfer (TR-FRET) : Pair the NBD probe with a compatible acceptor (e.g., Tb-chelate) to monitor binding kinetics. For example:

Label a protein (e.g., Sf6TSP) with NBD and a binding partner with Tb.

Measure FRET efficiency changes upon ligand-induced conformational shifts .

Q. Challenges :

  • NBD’s short fluorescence lifetime (~8 ns) requires high-speed detectors for TR-FRET.
  • Correct for inner-filter effects in concentrated protein solutions using dilution controls.

Key Notes for Experimental Design

  • Quenching Controls : Include spin-labeled or brominated lipid controls to validate membrane depth measurements .
  • Spectral Overlap : Avoid co-staining with dyes emitting in the 500–600 nm range (e.g., FITC) to prevent cross-talk .
  • Biological Compatibility : Use ≤1 mol% NBD-lipid to minimize membrane perturbation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethanol, 2-[methyl(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-
Reactant of Route 2
Reactant of Route 2
Ethanol, 2-[methyl(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.